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JA310

Kinase Inhibitor Chemical Probe Selectivity

JA310 is the first and only macrocyclic, pyrazole-based chemical probe offering isoform-selective inhibition of MST3 (STK24). Unlike pan-inhibitors (e.g., MR24) that confound phenotype attribution, JA310 inhibits MST3 without affecting MST4 or MST1/2, enabling researchers to cleanly map MST3-specific roles in G1 arrest, apoptosis, and oncogenic signaling. The publicly available co-crystal structure (PDB: 8QLQ) further supports structure-based drug design. Essential for producing robust, publication-grade target validation data in oncology research.

Molecular Formula C17H19N7O
Molecular Weight 337.4 g/mol
Cat. No. B10862171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJA310
Molecular FormulaC17H19N7O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1
InChIInChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24)
InChIKeyXBWKVZHZUZNMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JA310 for MST3 Kinase Research: High-Purity Chemical Probe for Mammalian STE20-Like Kinase 3


JA310 is a macrocyclic, pyrazole-based chemical probe that acts as a potent and highly selective inhibitor of the MST3 (STK24) kinase [1]. It is the first isoform-selective inhibitor developed for validating the role of MST3 in cellular systems, a target whose dysregulation is linked to high-grade tumors [2]. Its development addresses a critical gap in the research toolkit, as prior inhibitors lacked the required selectivity to differentiate the functions of closely related kinases in the MST family [3].

JA310 Procurement: Why Generic Kinase Inhibitors Cannot Substitute for MST3-Specific Experiments


The MST kinase family (MST1-4) regulates distinct and sometimes opposing cellular functions; for instance, MST3/4 inhibition causes G1 phase cell cycle arrest, whereas MST1/2 inhibition leads to G2/M accumulation [1]. Generic or pan-MST inhibitors fail to delineate these isoform-specific roles, leading to ambiguous or uninterpretable results. JA310 is the first and only available tool that enables researchers to study MST3 in isolation [2]. Using a less selective compound like MR24, which potently inhibits both MST3 and MST4 (EC50 = 57 nM and 583 nM, respectively), would confound phenotype attribution, particularly when studying cell cycle or apoptotic pathways where both isoforms are involved .

JA310 vs. Alternatives: A Quantitative Head-to-Head Comparison of MST3 Inhibitors


JA310 Demonstrates Superior Kinome-Wide Selectivity Compared to Dual MST3/4 Inhibitor MR24

JA310 exhibits excellent kinome-wide selectivity and does not affect the closely related kinases MST1 or MST2 [1]. In stark contrast, the alternative inhibitor MR24 is a dual inhibitor of both MST3 and MST4, with reported EC50 values of 57 nM and 583 nM, respectively . This off-target activity on MST4 by MR24 introduces a significant confounding factor in cellular assays, whereas JA310's inactivity on MST1/2 and reduced activity on MST4 (EC50 = 1.4 µM) allows for cleaner target deconvolution [1].

Kinase Inhibitor Chemical Probe Selectivity MST3

JA310's Macrocyclic Structure Enables a Unique Binding Mode Revealed by High-Resolution Crystallography

The high-resolution (1.64 Å) crystal structure of the MST3-JA310 complex (PDB ID: 8QLQ) reveals a distinct macrocyclic binding mode that is not possible for acyclic or linear inhibitors [1]. This binding is associated with large-scale, concerted induced-fit structural rearrangements in the kinase, including movements of the glycine-rich loop, the αC helix, and the activation loop [2]. This intricate, structure-guided interaction is the molecular basis for its high selectivity. In contrast, the binding modes of non-macrocyclic alternatives like LD-1 or MR24 are not supported by analogous high-resolution co-crystal structures that reveal such unique, selectivity-conferring conformational changes.

X-ray Crystallography Macrocycle Drug Design Binding Mode

JA310 Exhibits Consistently High Cellular Potency Against MST3 with an EC50 of 106 nM

JA310 displays high and consistent cellular potency for MST3, with an EC50 value of 106 nM in a NanoBRET target engagement assay performed in HEK293 cells [1]. This potency is comparable to or better than other reported MST3 inhibitors. For instance, the alternative compound LD-1 has a reported IC50 of 122.4 nM [2], and MR30 has an IC50 of 178 nM . While MR24 is slightly more potent on MST3 (EC50 = 57 nM), its concomitant high potency on MST4 (EC50 = 583 nM) makes it a less precise tool for MST3-specific studies .

Cellular Potency EC50 Target Engagement NanoBRET

JA310 Is Validated as a High-Affinity Binder with a Dissociation Constant (KD) of 115 nM

Isothermal titration calorimetry (ITC) confirms that JA310 binds to MST3 with a high-affinity dissociation constant (KD) of 115 nM, providing a quantitative thermodynamic measure of its interaction that is independent of cellular assay variables . This direct binding data offers a more rigorous validation of target engagement compared to compounds where only cellular EC50 or biochemical IC50 values are reported, which can be influenced by assay conditions and off-target effects. The ITC data for JA310 is highly concordant with its cellular potency (EC50 = 106 nM), indicating that its cellular effects are driven predominantly by high-affinity target binding rather than non-specific mechanisms.

Binding Affinity ITC KD Thermodynamics

JA310 Is the First and Only Isoform-Selective Chemical Probe for MST3, Validated for Target Deconvolution

Prior to JA310, no isoform-selective inhibitors existed for MST3, severely limiting the ability of researchers to validate its role in tumorigenesis and other biological processes [1]. JA310 is explicitly developed and validated as a chemical probe, meaning it meets stringent criteria for potency, selectivity, and cellular activity required for reliable target deconvolution [2]. In contrast, other MST3 inhibitors like LD-1 and MR24/MR30 are described primarily as inhibitors with potential therapeutic applications, not as fully characterized and community-accepted chemical probes. The designation of JA310 as a chemical probe underscores its suitability as a definitive tool for investigating MST3 biology [3].

Chemical Probe Target Validation MST3 Isoform-Selectivity

JA310 Research Applications: Validating MST3-Specific Biology and Differentiating Isoform Functions


Elucidating MST3's Unique Role in Cell Cycle Regulation and Apoptosis

JA310 is the optimal tool for investigating how MST3 inhibition specifically affects cell cycle progression and apoptotic pathways. Because JA310 does not inhibit MST1/2, researchers can directly compare its cellular effects to those of MST1/2 inhibitors like XMU-MP-1 or PF-06447475 to dissect the non-redundant functions of each kinase subfamily [1]. Studies have shown that MST3/4 inhibition leads to G1 arrest, whereas MST1/2 inhibition causes G2/M accumulation [2]; JA310 enables the precise attribution of the G1 phenotype to MST3 alone, without the confounding influence of MST4 inhibition seen with tools like MR24.

Target Validation Studies in High-Grade Tumor Models

Given that MST3 dysregulation is linked to the occurrence of high-grade tumors with poor survival prognosis, JA310 is essential for validating MST3 as a potential anticancer target [1]. Its high kinome-wide selectivity ensures that any observed anti-proliferative or pro-apoptotic effects in cancer cell lines (e.g., HepG2, HCT116) can be confidently linked to on-target MST3 inhibition, rather than being an artifact of polypharmacology. This is crucial for generating robust target validation data required to justify downstream drug discovery efforts, a task for which non-selective alternatives are ill-suited [2].

Structure-Based Drug Design and Fragment-Based Lead Discovery

The publicly available high-resolution (1.64 Å) co-crystal structure of JA310 bound to MST3 (PDB: 8QLQ) is a valuable asset for computational chemistry and structure-based drug design (SBDD) [1]. It reveals the precise molecular interactions of a macrocyclic inhibitor within the ATP-binding pocket, including a unique induced-fit mechanism [2]. Researchers can use this structural information to design novel MST3 inhibitors, study the conformational dynamics of the kinase, or even repurpose the scaffold for other targets, a capability not supported by inhibitors lacking detailed structural data.

Dissecting MST Kinase Pathway Crosstalk in Signal Transduction

MST kinases are central to the Hippo signaling pathway and also regulate autophagy and other processes. JA310's exceptional selectivity makes it an indispensable tool for experiments designed to map specific MST3-dependent signaling events. By using JA310 in combination with selective inhibitors for other MST family members (e.g., MST1/2 inhibitors), researchers can perform clean, orthogonal chemical genetic experiments to deconvolve complex signaling networks and understand how different MST isoforms crosstalk and regulate distinct downstream effectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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